1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride
Description
Properties
IUPAC Name |
2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-11-9-4-2-1-3-8(9)10-7-12-5-6-13(10)11;/h1-4,10,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSRVALFKGCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride typically involves a base-mediated Ugi-N-alkylation sequence. This method is efficient and metal-free, utilizing the Ugi reaction of (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and different isocyanides . The reaction is facilitated by sodium carbonate in dimethyl sulfoxide (DMSO) at 100°C, leading to the formation of novel bis-amide Ugi-adducts, which undergo intramolecular indole N-H alkylation to yield the desired compound .
Chemical Reactions Analysis
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazino and isoindole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
-
Anti-Cancer Activity :
- Several derivatives of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, studies indicate that these compounds can inhibit the phosphorylation of Akt, a critical protein involved in cell survival pathways. Research shows that certain derivatives exhibit IC50 values in the low micromolar range against breast cancer cells .
-
Antibacterial Properties :
- Research has highlighted the antibacterial potential of this compound against both Gram-positive and Gram-negative bacteria. Derivatives were tested for their Minimum Inhibitory Concentrations (MIC), revealing activity levels ranging from potent (3.75 µg/disc) to mild (60 µg/disc) against pathogens like Staphylococcus aureus and Escherichia coli .
Biological Studies
- Enzyme Inhibition :
- Neuroprotective Effects :
Material Science
The unique fused ring structure of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one makes it a promising scaffold for developing new materials with specific chemical properties. Its potential applications include:
- Organic Electronics : As a building block for organic semiconductors.
- Polymer Chemistry : In the synthesis of novel polymers with tailored properties for various industrial applications .
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one showed significant inhibition of breast cancer cell proliferation through the downregulation of Akt signaling pathways. The study provided insights into the molecular mechanisms underlying its cytotoxic effects .
Case Study 2: Antibacterial Testing
In another research effort, various derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics like gentamicin. The study emphasized the need for further optimization to enhance efficacy and reduce toxicity .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazino[1,2-a]indoles vs. Pyrazino[2,1-a]isoindoles
- Pyrazino[1,2-a]indoles: Replace the isoindolone with an indole ring. The indole’s six-membered aromatic system enhances π-π stacking but reduces polarity compared to the isoindolone’s lactam group. Substituents at the 1-position (e.g., tetrazolyl groups) improve metabolic stability but may reduce solubility .
- The hydrochloride salt further enhances aqueous solubility, a critical advantage over neutral analogs .
Pyrido-Fused Isoindolones
- Pyrido[2,1-a]isoindol-6(2H)-one : Replaces pyrazine with pyridine, reducing nitrogen content. This lowers basicity and alters electronic properties, impacting receptor interactions. Synthesized via Ritter reactions with BF3·Et2O, yielding 73–85% efficiency .
- Pyrido[4,3-b]indole-8-carbonitrile: Features a cyano group at C8, increasing electrophilicity. Synthesized from hydrazine derivatives, this compound demonstrates distinct reactivity due to the pyridine ring’s electron-withdrawing effects .
Key Observations :
- The Ritter reaction () offers high atom economy but requires hazardous BF3·Et2O.
- Multi-component Ugi-azide reactions () enable rapid diversification but yield moderately.
Pharmacological and Physicochemical Properties
Physicochemical Properties
Key Observations :
- The hydrochloride salt of the target compound significantly improves aqueous solubility, critical for drug formulation .
Biological Activity
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride, also known as FDA26287, is a heterocyclic compound that has gained attention for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃ClN₂O
- Molecular Weight : Approximately 224.69 g/mol
- Structural Features : The compound features a unique pyrazinoisoindole structure which contributes to its diverse biological activities.
Pharmacological Properties
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride exhibits several significant pharmacological properties:
- Antihypertensive Activity : Studies indicate that derivatives of this compound can reduce blood pressure significantly in animal models. Reports show reductions in mean blood pressure by 11% to 20% at various doses .
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective and anti-inflammatory properties, although further studies are needed to confirm these effects .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial activity against various pathogens. For instance, certain substituted derivatives exhibited minimum inhibitory concentration (MIC) values against Aspergillus and Candida species ranging from 5.85 to 250 µg/ml .
The mechanism by which 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride exerts its effects involves interaction with specific molecular targets. Notably:
- Inhibition of Akt Phosphorylation : Certain derivatives inhibit the phosphorylation of Akt, a critical protein involved in cell survival and proliferation pathways .
- Enzyme Interaction Studies : The compound has been used in studies examining enzyme inhibition and protein-ligand interactions, further elucidating its biological activity .
Case Study 1: Antihypertensive Effects
A study conducted on animal models demonstrated that 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride significantly lowered blood pressure. The results indicated a dose-dependent response with notable reductions observed at higher concentrations.
| Dose (mg/kg) | Mean Blood Pressure Reduction (%) |
|---|---|
| 5 | 11 |
| 10 | 15 |
| 20 | 20 |
Case Study 2: Antimicrobial Activity
In vitro tests were conducted on various substituted derivatives against pathogenic strains. The most active compound showed potent antifungal activity with MIC values as low as 5.85 µg/disc against Aspergillus fumigatus.
| Compound Name | MIC (µg/disc) | Pathogen |
|---|---|---|
| 1-(4-chlorophenyl)-10-methyl derivative | 5.85 | Aspergillus fumigatus |
| Substituted derivatives | 15.62 - 250 | Candida albicans |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing tetrahydropyrazine and isoindolone moieties) and confirms regiochemistry .
- UV-Vis Spectroscopy : Validates π-conjugation in the isoindolone ring (λmax ~250–280 nm) .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers at 10b or substituents .
- HRMS : Confirms molecular formula via exact mass matching (e.g., [M+H]⁺ for C₁₄H₁₅ClN₂O requires m/z 262.0874) .
What methodological challenges arise in assessing species-dependent pharmacological profiles, and how are they addressed?
Advanced
Species divergence in receptor orthosteric sites (e.g., position 5.46 in 5-HT₂A/5-HT₂C) leads to conflicting agonist efficacy between humans and rodents . Strategies include:
- Chimeric receptor models : Replace human receptor domains (e.g., transmembrane helix 5) with rodent sequences to isolate critical residues .
- In silico molecular dynamics : Predict binding free energy differences across species .
- Cross-species toxicology : Compare metabolite profiles (LC-MS) and off-target effects (e.g., hERG inhibition) in hepatocyte models .
What impurities are commonly observed during synthesis, and how are they quantified?
Basic
Common impurities include:
- Des-chloro analogs : Formed via incomplete halogenation.
- Oxidative byproducts : From isoindolone ring decomposition under acidic conditions .
- Residual catalysts : BF₃ or Na₂CO₃ traces detected via ICP-MS .
Analytical methods : - HPLC-UV/ELSD : Uses C18 columns (gradient: 0.1% TFA in H₂O/MeCN) with impurity thresholds set per ICH Q3A guidelines .
- NMR spiking : Identifies structurally similar impurities by comparing with reference standards .
How can computational modeling optimize pharmacokinetics without compromising 5-HT₂C selectivity?
Q. Advanced
- QSAR models : Correlate substituent bulk (e.g., trifluoromethyl groups) with logP and metabolic stability (CYP3A4/2D6 liability) .
- MD simulations : Predict blood-brain barrier permeability (e.g., P-gp efflux ratios) by analyzing hydrogen bonding with lipid bilayers .
- Free-energy perturbation (FEP) : Guides substitutions at the 7-position to enhance aqueous solubility (clogP <3) while retaining 5-HT₂C binding ΔG ≤ -9 kcal/mol .
What in vitro assays are used to evaluate functional activity and selectivity across serotonin receptors?
Q. Basic
- Binding assays : Compete against [³H]-ketanserin (5-HT₂A) or [³H]-SB-242084 (5-HT₂C) in membrane preparations .
- Functional selectivity : Measure β-arrestin recruitment (TR-FRET) or Gαq activation (BRET) in transfected cells .
- Selectivity panels : Screen against 5-HT₁A, 5-HT₂B, and dopamine D₂L receptors to rule off-target effects .
What strategies mitigate off-target effects in preclinical toxicity studies?
Q. Advanced
- Metabolite identification : Use hepatocyte incubations with LC-HRMS to detect reactive intermediates (e.g., quinone imines) .
- Cardiotoxicity screening : Assess hERG channel inhibition (patch-clamp IC₅₀ >10 µM) and proarrhythmic risk in CiPA-compliant assays .
- Species-specific dosing : Adjust pharmacokinetic parameters (e.g., mouse vs. human clearance) using allometric scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
